![molecular formula C21H18N4O6S2 B2699808 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-73-1](/img/structure/B2699808.png)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide and related compounds involves complex chemical reactions aimed at introducing specific functional groups that confer desired biological activities. Studies detail various synthetic routes, highlighting the importance of structural modifications to achieve enhanced biological efficacy. These synthetic methodologies emphasize the role of sulfamoyl and thiadiazole moieties in imparting significant biological properties to the chromene backbone (Saeed & Ibrar, 2011), (Darwish et al., 2014).
Biological Activities
The compound's biological evaluation has primarily focused on its antimicrobial and antifungal activities. Various derivatives have been tested against a range of bacterial and fungal strains, showing promising results that suggest potential applications in developing new antimicrobial agents. These activities are attributed to the specific structural features of the compound, particularly the presence of the sulfamoyl and thiadiazole groups, which are known to interact with biological targets in microorganisms (Raval, Naik, & Desai, 2012), (Gein et al., 2019).
Future Directions
The 1,3,4-thiadiazole scaffold, to which this compound belongs, exhibits a wide range of biological activities, including anticancer, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities . Therefore, future research could focus on exploring these activities for this specific compound and developing potential therapeutic applications.
Mechanism of Action
Mode of Action
Many drugs work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The 1,3,4-thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry. The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets .
Biochemical Pathways
Without specific information on “N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a 1,3,4-thiadiazole scaffold have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Action Environment
Various host and drug factors can affect the pharmacodynamic action of drugs .
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S2/c1-3-18-23-24-21(32-18)25-33(28,29)15-7-4-13(5-8-15)22-19(26)16-11-12-10-14(30-2)6-9-17(12)31-20(16)27/h4-11H,3H2,1-2H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJBZBDLPSWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide |
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